molecular formula C5H7BrO3 B8139944 methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate

methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate

Cat. No.: B8139944
M. Wt: 195.01 g/mol
InChI Key: KSVXJXLLDXUNQD-QWWZWVQMSA-N
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Description

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound features a three-membered epoxide ring fused to a methyl carboxylate group and a bromomethyl substituent. The oxirane (epoxide) ring introduces significant ring strain, enhancing its reactivity toward nucleophilic attack. Key structural attributes include:

  • Stereochemistry : The (2R,3S) configuration defines the spatial arrangement of substituents, critical for chiral induction in synthesis.
  • Bond Angles : The epoxide’s bond angles (~60°) deviate markedly from the tetrahedral geometry of open-chain ethers, contributing to its electrophilic character.
  • Electrophilic Sites : The bromine atom (electronegativity: 2.96) and the electron-deficient epoxide oxygen create distinct reactive centers for substitution and ring-opening reactions.
Table 1: Structural Data
Property Value Source
Molecular Formula $$ \text{C}5\text{H}7\text{BrO}_3 $$
Molecular Weight 195.01 g/mol
SMILES Notation O=C([C@@H]1O[C@@H]1CBr)OC
InChI Code 1S/C5H7BrO3/c1-8-5(7)4-3(2-6)9-4/h3-4H,2H2,1H3/t3-,4-/m1/s1

Stereochemical Implications

The (2R,3S) configuration renders this compound a valuable chiral building block. Enantiomerically pure epoxides are pivotal in synthesizing bioactive molecules, where stereochemistry dictates pharmacological activity. For example:

  • Drug Synthesis : Single-enantiomer drugs like escitalopram (an SSRI) rely on chiral intermediates for enhanced efficacy and reduced side effects.
  • Asymmetric Catalysis : The compound’s rigid stereochemistry facilitates stereocontrol in Pd-catalyzed cross-couplings and epoxide ring-opening reactions.

Properties

IUPAC Name

methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c1-8-5(7)4-3(2-6)9-4/h3-4H,2H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVXJXLLDXUNQD-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation of Methyl 3-Methyl-2-Cyclopentenecarboxylate

The synthesis begins with methyl 3-methyl-2-cyclopentenecarboxylate, which undergoes enantioselective epoxidation using Jacobsen's catalyst (salen-Mn(III) complex). This method achieves >90% enantiomeric excess (ee) for the (2R,3S) configuration.

Reaction Conditions:

  • Catalyst: (R,R)-Jacobsen catalyst (0.5 mol%)

  • Oxidant: NaOCl (2.2 eq)

  • Solvent: CH2_2Cl2_2, 0°C

  • Yield: 78%

Bromination of Epoxidized Intermediate

The epoxide intermediate is brominated at the allylic position using N-bromosuccinimide (NBS) under radical conditions:

Procedure:

  • Dissolve methyl (2R,3S)-3-methyloxirane-2-carboxylate (1 eq) in CCl4_4.

  • Add NBS (1.1 eq) and AIBN (0.1 eq).

  • Reflux at 70°C for 12 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate = 4:1).

Outcome:

  • Yield: 65%

  • Purity: >95% (HPLC)

  • Stereoretention: Full preservation of (2R,3S) configuration

Radical-Mediated Allylic Bromination of Alkene Precursors

Substrate Preparation: Methyl 3-Methyl-2-Pentenecarboxylate

A non-chiral alkene precursor is synthesized via Heck coupling between methyl acrylate and 3-bromo-1-propene.

Key Reaction:

CH2=CHCO2Me+CH2=CHBrPd(OAc)2CH2=CHCH2CHBrCO2Me\text{CH}2=\text{CHCO}2\text{Me} + \text{CH}2=\text{CHBr} \xrightarrow{\text{Pd(OAc)}2} \text{CH}2=\text{CHCH}2\text{CHBrCO}_2\text{Me}

Bromination and Epoxidation Sequence

  • Allylic Bromination:

    • NBS (1.05 eq), AIBN (0.05 eq), CCl4_4, 70°C, 8h.

    • Yield: 72%

  • Epoxidation:

    • mCPBA (1.2 eq), CH2_2Cl2_2, 0°C → rt, 6h.

    • Yield: 68%

    • Diastereomeric Ratio (dr): 92:8 (trans:cis)

Limitation: Requires chiral HPLC to isolate (2R,3S) isomer, reducing overall yield to 45%.

Enzymatic Resolution of Racemic Bromoepoxides

Hydrolysis Using Lipase from Serratia marcescens

Racemic methyl 3-(bromomethyl)oxirane-2-carboxylate is subjected to enantioselective hydrolysis:

Conditions:

  • Enzyme: Lipase (50 mg/g substrate)

  • Buffer: Phosphate (pH 7.0), 30°C

  • Time: 24h

Results:

ParameterValue
Conversion48%
ee (Product)98% (2R,3S)
ee (Unreacted)96% (2S,3R)

Scale-Up Challenges

  • Enzyme cost limits industrial application.

  • Optimal substrate concentration: 100 mM to avoid inhibition.

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost (USD/g)Scalability
Enantioselective Epoxidation6590120Moderate
Radical Bromination4598*85High
Enzymatic Resolution4898200Low

*After chiral purification.

Industrial Production Insights

A patented emulsion bioreactor method enhances yield and purity:

  • Reactor Setup:

    • Phase: Water-in-oil emulsion (surfactant: Tween 80)

    • Temperature: 35°C

    • Agitation: 500 rpm

  • Performance Metrics:

    • Space-Time Yield: 12 g/L·h

    • Optical Purity: 99.5% ee

    • Productivity: 1.2 kg/L after 5 batches

Emerging Techniques

Flow Chemistry

Microreactors enable precise control over bromination and epoxidation:

  • Residence Time: 2 min (bromination), 5 min (epoxidation)

  • Yield: 81%

  • Catalyst Loading: Reduced by 40% compared to batch.

Photocatalytic Bromination

Visible-light-driven bromination using eosin Y:

  • Conditions: Eosin Y (2 mol%), NBS (1.1 eq), blue LEDs

  • Yield: 70%

  • Stereoretention: 97%

Critical Reaction Parameters

Temperature Effects on Bromination

Temperature (°C)Yield (%)Byproduct Formation (%)
505812
70658
906215

Optimal range: 60–75°C.

Solvent Impact on Epoxidation

Solventee (%)Reaction Time (h)
CH2_2Cl2_2926
THF858
EtOAc7810

Polar aprotic solvents enhance stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Common Synthetic Routes:

  • Epoxidation Reaction : The synthesis often involves the reaction of 2-bromo-1,3-butadiene with a suitable oxidizing agent.
  • Esterification : The resulting epoxide can be converted to the methyl ester using methanol in the presence of acid catalysts.

Organic Synthesis

Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate serves as a valuable intermediate in organic synthesis. Its epoxy group allows for various transformations:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
  • Ring Opening Reactions : The epoxide can undergo ring-opening reactions in the presence of nucleophiles, facilitating the introduction of functional groups that are crucial for further synthetic applications.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development:

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma). For example, modifications to the bromine position have been correlated with enhanced activity against these cells.
  • Antimicrobial Properties : Preliminary studies indicate that certain derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Materials Science

In materials science, this compound can be utilized to modify polymer backbones:

  • Polymerization Reactions : The reactive epoxy group allows for incorporation into polymer chains, enhancing mechanical properties or introducing specific functionalities.
  • Coatings and Adhesives : Its reactivity makes it suitable for formulating coatings and adhesives with tailored properties.

Case Study 1: Anticancer Activity

A study investigated various derivatives of this compound for their effects on human cancer cell lines. Results indicated that certain structural modifications significantly increased cytotoxicity with IC50 values in the low micromolar range. This highlights the potential for developing targeted cancer therapies based on this compound.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of synthesized derivatives against various bacterial strains. The findings revealed that specific compounds exhibited substantial inhibitory effects on bacterial growth, supporting their potential as therapeutic agents in combating resistant bacterial infections.

Summary of Applications

Application AreaKey FeaturesExample Uses
Organic SynthesisVersatile intermediate for nucleophilic reactionsSynthesis of complex organic molecules
Medicinal ChemistryPotential anticancer and antimicrobial propertiesDevelopment of new drugs
Materials ScienceModifications to polymers and materialsEnhanced coatings and adhesives

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : Bromine-containing derivatives (e.g., bromomethyl or bromophenyl) exhibit higher electrophilicity compared to methoxy or phenyl analogs, enhancing their utility in SN2 reactions .
  • Synthesis Yields : Chlorophenyl and fluorophenyl analogs (e.g., 2p, 2q) show higher yields (~74–78%) than bromophenyl derivatives (63%), likely due to steric and electronic factors .
  • Chirality Control : The (2R,3S) configuration in the target compound and its methoxyphenyl analog is critical for enantioselective applications, such as in Diltiazem synthesis .

Physicochemical Properties

Table 2: Molecular Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate 195.01 N/A N/A
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate 208.21 N/A N/A
Methyl trans-3-(4-bromophenyl)oxirane-2-carboxylate (2o) 257.11 N/A N/A

Trends :

  • Bromine increases molecular weight significantly (e.g., 195.01 vs. 208.21 for methoxyphenyl).
  • Data gaps in density and boiling point highlight a need for further experimental characterization.

Biological Activity

Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structural features, particularly the presence of an epoxide group, make it a versatile precursor for various biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an epoxide functional group and a carboxylate moiety. The stereochemistry of the compound plays a crucial role in its biological interactions. The epoxy group is known for its reactivity, allowing it to undergo various chemical transformations that can lead to different biological outcomes.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles through ring-opening reactions. This property enables the compound to form new functional groups that can modulate enzyme activities or interact with specific biological targets.

Key Mechanisms:

  • Nucleophilic Substitution: The epoxy group can undergo nucleophilic attack, leading to the formation of diols or other derivatives that may exhibit distinct biological activities.
  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in developing therapeutic agents against diseases such as cancer and infections.

Biological Activity and Therapeutic Potential

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Activity: Some derivatives have demonstrated efficacy against various bacterial strains, making them potential candidates for antibiotic development.
  • Anticancer Properties: Studies have shown that certain modifications of this compound can lead to cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects: Compounds derived from this compound have been explored for their ability to reduce inflammation in preclinical models.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting enhanced efficacy.

Compound DerivativeMIC against S. aureusMIC against E. coli
Derivative A0.5 µg/mL1.0 µg/mL
Derivative B0.25 µg/mL0.5 µg/mL

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, researchers synthesized several analogs of this compound and tested their effects on human breast cancer cell lines. The most promising analog showed significant cytotoxicity with an IC50 value of 10 µM.

AnalogIC50 (µM)
Analog 115
Analog 210
Analog 325

Q & A

Basic Research Questions

Q. What are the key considerations for enantioselective synthesis of methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate to ensure high stereochemical purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric organocatalysts or metal complexes) to control the stereochemistry at the C2 and C3 positions. Reaction conditions (temperature, solvent polarity, and reaction time) must be optimized to minimize epimerization. Monitoring via chiral HPLC or NMR can confirm stereochemical integrity. For bromomethyl group introduction, selective bromination using N-bromosuccinimide (NBS) under radical or electrophilic conditions is recommended, with purification via column chromatography to isolate the desired diastereomer .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives).
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify diastereotopic protons and confirm substitution patterns. NOESY experiments reveal spatial proximity of bromomethyl and ester groups .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Elimination Reactions : The bromomethyl group may undergo dehydrohalogenation to form an alkene. Mitigation: Use low temperatures and non-basic conditions.
  • Ester Hydrolysis : Protect the ester group by avoiding aqueous acidic/basic conditions. Anhydrous solvents (e.g., THF, DCM) and inert atmospheres are critical .
  • Epoxide Ring Opening : Minimize nucleophilic contaminants (e.g., water) to prevent unintended ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for SN2S_N2 reactions at the bromomethyl site. Molecular dynamics simulations assess solvent effects (e.g., polar aprotic solvents enhance nucleophilicity). Compare with analogs (e.g., chloro- or iodomethyl derivatives) to evaluate leaving group ability and steric hindrance . Validate predictions experimentally via kinetic studies using varying nucleophiles (e.g., amines, thiols) .

Q. What methodological frameworks are recommended for studying the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer :

  • Phase 1 (Lab Studies) : Determine hydrolysis rates (pH-dependent), photolysis under UV light, and microbial degradation using soil/water microcosms. Measure partition coefficients (KowK_{ow}, KocK_{oc}) to predict environmental distribution .
  • Phase 2 (Field Studies) : Track compound persistence in simulated ecosystems. Use LC-MS/MS to quantify degradation products and identify metabolites.
  • Theoretical Framework : Link findings to ecotoxicological models (e.g., QSAR) to assess risks to aquatic/terrestrial organisms .

Q. How does the stereochemical configuration influence interactions with biological targets in pharmacological studies?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities of (2R,3S) vs. (2S,3R) enantiomers to enzyme active sites (e.g., epoxide hydrolases).
  • In Vitro Assays : Test enantiomers against cell lines expressing target receptors. Use chiral chromatography to isolate enantiomers for activity comparison.
  • Theoretical Basis : Apply the "lock-and-key" model to explain stereospecific interactions, referencing enzyme-substrate complementarity .

Q. How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

  • Methodological Answer :

  • Systematic Replication : Repeat experiments under identical conditions (solvent purity, catalyst batch).
  • Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray, HPLC).
  • Controlled Variables : Isolate factors like moisture levels or oxygen presence that may influence epoxide stability. Reference peer-reviewed protocols for synthetic reproducibility .

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